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Compound of Interest

Compound Name: 3'-Fluoropropiophenone

Cat. No.: B119259 Get Quote

In the landscape of modern medicinal and materials chemistry, the strategic incorporation of

fluorine atoms into organic molecules is a cornerstone of innovation. The unique

physicochemical properties imparted by fluorine—such as enhanced metabolic stability, altered

lipophilicity, and modulated electronic character—make fluorinated compounds indispensable

tools for the development of novel pharmaceuticals and high-performance materials.[1] 3'-
Fluoropropiophenone, also known as 1-(3-fluorophenyl)propan-1-one, stands out as a

particularly valuable fluorinated building block.[2][3] Its structure offers a versatile scaffold for

synthetic elaboration, making it a critical intermediate in the synthesis of a wide range of target

molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[1][2] This

guide provides a comprehensive technical overview for researchers, scientists, and drug

development professionals, delving into the core properties, synthesis, applications, and

handling of this important chemical entity.

Core Physicochemical & Spectroscopic Profile
Accurate characterization is the foundation of all subsequent research. 3'-
Fluoropropiophenone is typically a light yellow liquid or a low-melting solid at room

temperature.[2][4] Its identity and purity are confirmed through a combination of physical

constant measurements and spectroscopic analysis.

Chemical and Physical Properties
The fundamental properties of 3'-Fluoropropiophenone are summarized below. This data is

critical for reaction planning, purification, and analytical method development.
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Property Value Source(s)

CAS Number 455-67-4 [5][6][7][8]

Molecular Formula C₉H₉FO [2][5][6][7][8]

Molecular Weight 152.17 g/mol [2][5][6][7][8]

IUPAC Name
1-(3-fluorophenyl)propan-1-

one
[5][6][8]

Synonyms
Ethyl 3-fluorophenyl ketone, m-

Fluoropropiophenone
[2][3][6][9][10]

Appearance Light yellow liquid or solid [2]

Melting Point 21 °C [2][4][10][11]

Boiling Point 94-96 °C at 5 mmHg [2][4][11][12]

Density ~1.074 g/cm³ (Predicted) [4][11]

Refractive Index (n20D) ~1.505 [2][6][11][12]

Solubility
Soluble in Chloroform, Ethyl

Acetate
[4][11]

Spectroscopic Signature for Structural Verification
Spectroscopic data provides an unambiguous fingerprint for the molecule.

¹H NMR (CDCl₃): The proton NMR spectrum is a key identifier. A typical spectrum shows a

triplet around δ=1.3 ppm corresponding to the methyl (-CH₃) protons and a quartet around

δ=2.95 ppm for the methylene (-CH₂-) protons of the ethyl group.[13] The aromatic region

between δ=7.25-7.75 ppm will display complex multiplets corresponding to the four protons

on the fluorinated phenyl ring.[13] The splitting patterns are influenced by both proton-proton

coupling and the through-bond coupling to the fluorine atom.

Mass Spectrometry (GC-MS): Under electron ionization, the molecule fragments in a

predictable manner. The mass spectrum typically shows a prominent peak for the acylium
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ion at m/z 123, resulting from the loss of the ethyl group (C₂H₅).[5] This is a characteristic

fragmentation for propiophenone derivatives.

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional

groups. A strong absorption band characteristic of the carbonyl (C=O) stretch is expected

around 1680-1700 cm⁻¹. Additionally, C-F bond stretching vibrations will appear in the

fingerprint region, typically between 1100-1300 cm⁻¹.[5][8]

Synthesis and Reactivity: A Practical Approach
3'-Fluoropropiophenone is most commonly synthesized via the oxidation of the

corresponding secondary alcohol, 1-(3-fluorophenyl)propan-1-ol. This transformation is a staple

in organic synthesis, and the choice of oxidant is key to achieving high yield and purity.

Experimental Protocol: Jones Oxidation
The Jones oxidation is a robust and scalable method for converting secondary alcohols to

ketones. The causality for this choice lies in the reagent's high reactivity and the straightforward

workup procedure.

Objective: To synthesize 3'-Fluoropropiophenone from 1-(3-fluorophenyl)propan-1-ol.

Methodology:

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping

funnel, and a thermometer, dissolve 1-(3-fluorophenyl)propan-1-ol (1 equivalent) in acetone.

Cool the solution to 0-10 °C using an ice bath. Causality: Low temperature is maintained to

control the exothermicity of the reaction and minimize potential side reactions.

Reagent Addition: Slowly add Jones reagent (prepared from chromium trioxide, sulfuric acid,

and water) dropwise from the dropping funnel, ensuring the internal temperature does not

exceed 10 °C. The solution will typically change color from orange/red to green as the Cr(VI)

is reduced to Cr(III).[13]

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-10 °C for an

additional hour.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) until

the starting material is consumed.
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Workup: Quench the reaction by adding isopropanol until the orange color disappears.

Remove the acetone under reduced pressure.

Extraction: Extract the aqueous residue with a suitable organic solvent, such as

dichloromethane (DCM) or ethyl acetate.[13] Combine the organic layers.

Purification: Wash the combined organic layers with water and brine, then dry over

anhydrous sodium sulfate.[13] Filter and concentrate the solvent in vacuo to yield crude 3'-
Fluoropropiophenone, which can be further purified by vacuum distillation if necessary.

Synthesis Workflow: Jones Oxidation

1-(3-Fluorophenyl)propan-1-ol

Jones Reagent (CrO₃, H₂SO₄)
in Acetone, 0-10 °C

3'-Fluoropropiophenone
(CAS 455-67-4)

Oxidation

Click to download full resolution via product page

Fig. 1: Synthesis of 3'-Fluoropropiophenone via Jones Oxidation.

Applications in Drug Discovery and Organic
Synthesis
The true value of 3'-Fluoropropiophenone lies in its application as a versatile chemical

intermediate. The presence of the ketone functional group allows for a wide array of
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subsequent chemical transformations, while the fluorine atom imparts beneficial properties to

the final molecule.

Keystone Intermediate for Pharmaceuticals
This compound is a frequently utilized starting material in multi-step syntheses of APIs.[2]

Analgesics and Anti-Inflammatory Agents: It serves as a precursor for complex molecules

designed to treat pain and inflammation.[2]

Bupropion Intermediate: It is cited as an intermediate in the synthesis of Bupropion, an

antidepressant and smoking cessation aid.[11]

CNS Agents: The fluorophenyl motif is common in drugs targeting the central nervous

system. The fluorine atom can enhance blood-brain barrier penetration and improve binding

affinity to neurological targets.[14]

The strategic rationale for using this fluorinated building block is threefold:

Metabolic Blocking: The strong C-F bond can prevent oxidative metabolism at the meta-

position of the phenyl ring, increasing the drug's half-life.[14]

Reactivity Modulation: The ketone can be readily converted into other functional groups (e.g.,

amines, hydrazones, or reduced to an alcohol) to build molecular complexity.

Property Tuning: Fluorine's high electronegativity alters the electronic properties of the

aromatic ring, which can fine-tune the pKa of nearby functional groups or enhance binding

interactions with target proteins.[14]
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Role as a Core Building Block

3'-Fluoropropiophenone

Multi-step
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Fig. 2: 3'-Fluoropropiophenone as a key intermediate in API synthesis.

Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. 3'-
Fluoropropiophenone is classified as an irritant and requires careful handling.

GHS Hazard Profile
The Globally Harmonized System (GHS) classifications highlight the primary risks associated

with this compound.
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Hazard Code Statement Classification

H315 Causes skin irritation Skin Irritant, Category 2

H319 Causes serious eye irritation Eye Irritant, Category 2

H335 May cause respiratory irritation
Specific Target Organ Toxicity

(Single Exposure), Cat. 3

H302 Harmful if swallowed
Acute Toxicity, Oral, Category

4

Source: Aggregated GHS

information from ECHA C&L

Inventory.[5]

Protocol for Safe Handling and Storage
Adherence to the following protocol is essential to mitigate risks.

Personal Protective Equipment (PPE): Always wear safety glasses with side-shields

(conforming to EN166), a lab coat, and chemical-resistant gloves (e.g., nitrile) before

handling.[4][15][16]

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of vapors.[15][17][18][19]

Dispensing: As it can be a liquid or low-melting solid, gently warm the container if solidified.

Dispense carefully to avoid splashes.

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite),

sweep up, and place in a suitable, closed container for disposal.[15][19] Do not let the

product enter drains.[15]

First Aid:

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical

attention.[4][15][16][19]
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Skin: Wash off immediately with soap and plenty of water.[15][16][19]

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and

consult a physician.[15][19]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[15]

Storage: Store in a cool, dry place in a tightly sealed container.[4][16][17][18][19]

Recommended storage is at room temperature.[2][4][11]

Conclusion
3'-Fluoropropiophenone (CAS 455-67-4) is more than just a chemical reagent; it is a strategic

tool for molecular design. Its well-defined physicochemical properties, predictable reactivity,

and the inherent advantages conferred by its fluorine substituent make it an invaluable asset in

pharmaceutical development and advanced material science. For research and drug

development professionals, a thorough understanding of its characteristics, synthesis, and safe

handling is essential for unlocking its full potential in creating the next generation of innovative

chemical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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